1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride
Overview
Description
1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride, also known as ABIP, is an organic compound used in various scientific research applications. It is an important building block in the synthesis of other compounds and has been used extensively in synthetic organic chemistry. ABIP is a white crystalline solid with a molecular weight of 255.7 g/mol and a melting point of 161°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and chloroform.
Mechanism of Action
1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride acts as a Lewis acid, meaning it is capable of forming a covalent bond with electron-rich species. This property allows this compound to act as a catalyst in organic reactions by facilitating the formation of a covalent bond between two reactants. Additionally, this compound can act as an inhibitor in biochemical reactions by binding to an enzyme and preventing it from catalyzing a reaction.
Biochemical and Physiological Effects
This compound has been used in various biochemical and physiological studies. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of physiological effects, such as increased alertness, improved memory, and improved muscle control. Additionally, this compound has been used in studies of the metabolism of drugs and other compounds in the body.
Advantages and Limitations for Lab Experiments
1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride is a useful compound for laboratory experiments due to its low toxicity and its ability to form covalent bonds with electron-rich species. Additionally, it is relatively easy to synthesize and is soluble in common organic solvents. However, it can be difficult to purify and can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
There are many potential future directions for research involving 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride. For example, it could be used to synthesize more complex organic molecules, such as heterocyclic compounds, which could be used in medicinal chemistry and drug discovery. Additionally, its ability to form covalent bonds with electron-rich species could be explored further to develop new catalysts for organic reactions. It could also be used to study the metabolism of drugs and other compounds in the body. Finally, its ability to inhibit the enzyme acetylcholinesterase could be further explored to develop new drugs for the treatment of neurological disorders.
Scientific Research Applications
1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride has been used extensively in scientific research applications. It has been used as a building block for the synthesis of other compounds and as a starting material for the synthesis of complex organic molecules. It has also been used to synthesize heterocyclic compounds, such as imidazoles, which have been used in medicinal chemistry and drug discovery. Additionally, this compound has been used as a catalyst in organic reactions, such as the Heck reaction, and as an inhibitor in biochemical reactions.
properties
IUPAC Name |
1-amino-3-(benzimidazol-1-yl)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13;/h1-4,7-8,14H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPFLOTEWDDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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